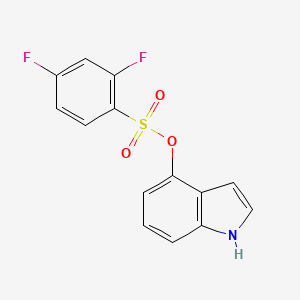

1H-indol-4-yl 2,4-difluorobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-indol-4-yl 2,4-difluorobenzenesulfonate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound features an indole moiety substituted with a 2,4-difluorobenzenesulfonate group, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-4-yl 2,4-difluorobenzenesulfonate typically involves the reaction of 1H-indole with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

1H-indol-4-yl 2,4-difluorobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and an organic solvent.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, with reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's IUPAC name is 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate. Its molecular structure features an indole ring system, which is known for its biological activity, and a sulfonate group that enhances solubility and bioavailability. The presence of fluorine atoms contributes to its pharmacological properties by influencing receptor interactions and metabolic stability.

Cognitive Disorders Treatment

One of the primary applications of 1H-indol-4-yl 2,4-difluorobenzenesulfonate is in the treatment of cognitive disorders such as Alzheimer's disease and Down syndrome. Research has indicated that this compound acts as a selective antagonist for the 5-HT6 receptor, which is implicated in cognitive function and memory processes.

- Case Study : A study demonstrated that this compound improved cognitive performance in animal models of Down syndrome by enhancing hippocampal function. The results showed a significant increase in novel object recognition tasks among treated mice compared to controls .

Antidepressant Activity

The compound has also been explored for its antidepressant-like effects. By modulating serotonin receptors, it may provide therapeutic benefits for patients suffering from depression.

- Research Findings : In preclinical studies, it was found to exhibit a favorable profile in reducing depressive behaviors in rodent models, suggesting its potential as an antidepressant agent .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Cognitive Enhancement | Significant improvement | , |

| Antidepressant Effects | Positive behavioral changes | , |

| Receptor Interaction | Selective 5-HT6 antagonist | , |

Key Mechanisms Include :

- Inhibition of Serotonin Reuptake : Enhances serotonin levels in the synaptic cleft.

- Modulation of Neurotransmitter Release : Influences dopamine and norepinephrine pathways that are critical for mood regulation.

Mécanisme D'action

The mechanism of action of 1H-indol-4-yl 2,4-difluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1H-indol-3-yl 2,4-difluorobenzenesulfonate

- 1H-indol-5-yl 2,4-difluorobenzenesulfonate

- 1H-indol-6-yl 2,4-difluorobenzenesulfonate

Uniqueness

1H-indol-4-yl 2,4-difluorobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the sulfonate group on the indole ring can significantly influence the compound’s reactivity and interactions with biological targets .

Activité Biologique

1H-indol-4-yl 2,4-difluorobenzenesulfonate is a synthetic compound that has garnered attention for its unique biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features an indole moiety substituted with a difluorobenzenesulfonate group. This specific substitution pattern enhances its lipophilicity and alters its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The compound acts primarily as a selective antagonist for certain receptors. Its mechanism involves binding to specific sites on target proteins, thereby inhibiting their activity. This interaction can lead to modulation of various signaling pathways, influencing cellular responses.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on receptor tyrosine kinases (RTKs) associated with growth factor signaling pathways. These pathways are crucial in processes such as angiogenesis and cell proliferation.

| Target Receptor | Inhibition IC50 (nM) |

|---|---|

| VEGF-R2 | 4 |

| FGF-R1 | 80 |

| PDGF-Rβ | 4 |

This table summarizes the inhibitory potency of the compound against key RTKs involved in tumor growth and metastasis .

Case Studies

- Anti-HIV Activity : A study highlighted the potential of related indole derivatives to inhibit HIV-1 integrase, showcasing the relevance of indole structures in antiviral drug development .

- Cancer Research : The compound's ability to inhibit angiogenesis through RTK modulation positions it as a candidate for cancer therapeutics. In vitro assays demonstrated that it effectively reduced proliferation in cancer cell lines dependent on VEGF and FGF signaling .

Cancer Therapy

Due to its action on RTKs, this compound is being explored as a therapeutic agent in oncology. By targeting angiogenesis, it may help in controlling tumor growth and metastasis.

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders by modulating neurotransmitter systems through receptor antagonism. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic prospects in this area .

Safety and Toxicology

Initial toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and metabolic stability .

Propriétés

IUPAC Name |

1H-indol-4-yl 2,4-difluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2NO3S/c15-9-4-5-14(11(16)8-9)21(18,19)20-13-3-1-2-12-10(13)6-7-17-12/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOKLXDXRFXTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.